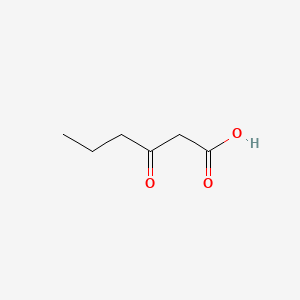

3-Oxohexanoic acid

Description

Properties

IUPAC Name |

3-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCLDNALSPBWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331429 | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4380-91-0 | |

| Record name | 3-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxohexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Oxohexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes its physicochemical properties, provides insights into its structural characteristics, and includes a representative experimental protocol for the synthesis of a structurally related compound. Visual diagrams are provided to illustrate its chemical classification and a potential synthetic workflow.

Chemical Structure and Identification

This compound, also known as 3-ketohexanoic acid, is a medium-chain keto acid.[1][2] It belongs to the class of organic compounds known as beta-keto acids, characterized by a ketone functional group at the beta position relative to the carboxylic acid.[1] This bifunctional nature makes it a versatile molecule in organic synthesis.

The structure of this compound is defined by a six-carbon chain with a carboxylic acid group at one end and a ketone at the third carbon atom.[3] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Molecular Formula | C6H10O3[4] |

| SMILES | CCCC(=O)CC(=O)O[3] |

| InChI Key | BDCLDNALSPBWPQ-UHFFFAOYSA-N[1] |

| CAS Number | 4380-91-0[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The physical state of this compound is described as a solid.[3]

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | [3] |

| Monoisotopic Molecular Weight | 130.062994186 Da | [1] |

| pKa (Strongest Acidic) | 4.37 (Predicted) | [1] |

| Water Solubility | 33.9 g/L (Predicted) | [1] |

| Physical Form | Solid or Semi-solid or liquid or lump | |

| Storage Temperature | -20°C | [4] |

Chemical Classification

The chemical classification of this compound is based on its structural features. It is categorized as a medium-chain keto acid.[1] A more detailed breakdown of its classification is presented in the diagram below.

Caption: Hierarchical classification of this compound.

Representative Experimental Protocol: Synthesis of a Structurally Related Compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a method for a structurally analogous compound, 3-(2-Oxocyclohexyl)propanoic acid, is available and provides a relevant example of the synthetic strategy that could be employed.[5][6] This synthesis involves a Michael addition followed by hydrolysis.[6]

Disclaimer: The following protocol is for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid and is provided as a representative example. Adaptation and optimization would be necessary for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-(2-Oxocyclohexyl)propanoate via Michael Addition [5]

-

Objective: To form the intermediate ester through an enamine-mediated Michael addition.[6]

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, morpholine (B109124) (in a 1:1.2 molar ratio to cyclohexanone), and a catalytic amount of p-toluenesulfonic acid in toluene.[5]

-

Heat the mixture to reflux and collect the water formed using the Dean-Stark trap until enamine formation is complete (typically 2-4 hours).[5]

-

Cool the reaction mixture to 80-90 °C.[5]

-

Slowly add methyl acrylate (B77674) (in a 1:1.5 molar ratio to cyclohexanone) over 3-5 hours while maintaining the temperature.[5]

-

Step 2: Hydrolysis to 3-(2-Oxocyclohexyl)propanoic Acid [5]

-

Objective: To hydrolyze the intermediate ester to the final carboxylic acid.[6]

-

Procedure:

-

Cool the reaction mixture from Step 1 to room temperature.[5]

-

Add a solution of sodium hydroxide (B78521) in a water and methanol (B129727) mixture.[5]

-

Heat the mixture to 60-70 °C and stir vigorously for 1-3 hours, monitoring for completion by TLC or HPLC.[5]

-

Cool the reaction mixture to room temperature and separate the aqueous layer.[5]

-

Acidify the aqueous layer to a pH of 3-5 with a hydrochloric acid solution.[5]

-

Extract the product from the acidified aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[5]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.[6]

-

Visualized Synthetic Workflow

The general workflow for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid is illustrated in the following diagram.

Caption: A representative workflow for a two-step synthesis.

Biological Relevance

This compound is recognized as an enzymatic metabolite and serves as a building block for bacterial autoinducers.[4] It is found in all eukaryotes, from yeast to humans, and is involved in the fatty acid biosynthesis pathway.[1] The compound has also been detected in various food sources.[1][7]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and classification of this compound. The included data and representative synthetic protocol offer valuable information for researchers and professionals in the fields of chemistry and drug development. The unique structure of this compound, featuring both a ketone and a carboxylic acid, makes it an important compound with potential for further investigation and application in various scientific disciplines.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Showing Compound this compound (FDB027867) - FooDB [foodb.ca]

3-Oxohexanoic Acid: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Analysis, and Biological Significance of 3-Oxohexanoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a beta-keto acid, is a molecule of significant interest in various fields of biological and chemical research. It serves as a crucial intermediate in fatty acid metabolism and is a fundamental building block for N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. Understanding the properties, synthesis, and biological roles of this compound is paramount for advancements in drug development, particularly in the context of novel antimicrobial agents and metabolic disorder therapies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its involvement in key biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 4380-91-0 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes, with the Claisen condensation being a prominent and adaptable method. Below is a detailed protocol for the synthesis of ethyl 3-oxohexanoate (B1246410), a stable precursor that can be subsequently hydrolyzed to yield this compound.

Experimental Protocol: Synthesis of Ethyl 3-Oxohexanoate via Claisen Condensation

This protocol is adapted from established Claisen condensation procedures for the synthesis of β-keto esters.

Materials:

-

Ethyl butyrate (B1204436)

-

Ethyl acetate (B1210297)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add a mixture of ethyl butyrate (1 equivalent) and ethyl acetate (2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully add 1M hydrochloric acid to neutralize the base. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 3-oxohexanoate.

-

Purification: Purify the crude product by vacuum distillation.

Hydrolysis to this compound

The purified ethyl 3-oxohexanoate can be hydrolyzed to the free acid by saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification.

Analytical Methodologies

Accurate quantification of this compound is essential for research and development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for its analysis.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established methods for the analysis of short-chain keto acids.[2][3]

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Standard system with UV detector |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol: GC-MS Analysis of this compound

Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is recommended.[4][5][6]

Derivatization:

-

Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Incubate to convert the keto group to an oxime.

-

Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.

GC-MS Conditions:

| Parameter | Setting |

| GC System | Standard GC with a mass selective detector |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 70°C, hold for 1 min; ramp at 10°C/min to 280°C; hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Biological Significance

This compound plays a vital role in two fundamental biological processes: bacterial quorum sensing and fatty acid biosynthesis.

Role in Bacterial Quorum Sensing

In many Gram-negative bacteria, cell-to-cell communication, or quorum sensing, is mediated by N-acyl homoserine lactones (AHLs).[7][8] The acyl side chain of these signaling molecules is derived from fatty acid biosynthesis intermediates. 3-Oxo-acyl-ACPs, which are structurally related to this compound, are precursors for the synthesis of AHLs. The LuxI family of synthases utilizes these precursors and S-adenosylmethionine to generate the corresponding AHL.[7] This signaling system regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance.

Role in Fatty Acid Biosynthesis

Fatty acid synthesis is an iterative process that extends a growing fatty acid chain by two carbons in each cycle.[9][10][11] A key intermediate in this pathway is a β-ketoacyl-acyl carrier protein (ACP). For the synthesis of a six-carbon fatty acid chain, the intermediate is 3-oxo-hexanoyl-ACP, a derivative of this compound. This intermediate is formed by the condensation of acetyl-ACP and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase.[9][12] Subsequent reduction, dehydration, and another reduction convert the β-keto group to a saturated carbon chain, completing one elongation cycle.

Conclusion

This compound is a multifaceted molecule with significant implications in both bacterial communication and fundamental metabolic pathways. This technical guide has provided a detailed overview of its chemical properties, robust protocols for its synthesis and analysis, and its biological context. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in their endeavors to explore the therapeutic and scientific potential of this important keto acid.

References

- 1. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

A Technical Guide to 3-Oxohexanoic Acid: Properties, Pathways, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxohexanoic acid, a beta-keto acid, is a molecule of interest in metabolic research and pharmaceutical development. As an intermediate in fatty acid metabolism, its study offers insights into cellular energy regulation and the pathophysiology of metabolic disorders. Furthermore, its relevance as a potential impurity or intermediate in the synthesis of drugs such as Propylthiouracil (B1679721) underscores the need for robust analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and other key identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 3-ketocaproic acid, 3-Ketohexanoic acid, 3-keto-n-caproic acid, Butanoylacetic acid, Butyrylacetic acid, 2-oxopentanecarboxylic acid, ss-ketocapronsaure |

| CAS Number | 4380-91-0 |

| PubChem CID | 439658 |

| ChEBI ID | CHEBI:28422 |

| HMDB ID | HMDB0010717 |

| Molecular Formula | C6H10O3 |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the following table. These properties are essential for its handling, analysis, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Topological Polar Surface Area | 54.4 Ų | Guidechem |

| Hydrogen Bond Donor Count | 1 | FooDB |

| Hydrogen Bond Acceptor Count | 3 | Guidechem |

| Rotatable Bond Count | 4 | Guidechem |

| pKa (Strongest Acidic) | 4.37 | ChemAxon (Predicted) |

| LogP | 0.43 | ALOGPS (Predicted) |

Biological Significance and Metabolic Pathways

This compound is a naturally occurring metabolite found in eukaryotes, from yeast to humans.[1] It is primarily involved in fatty acid metabolism, specifically as an intermediate in the mitochondrial beta-oxidation pathway.[2][3] This pathway is a critical catabolic process for energy generation from fatty acids.[4]

Role in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[5][6] this compound, in its activated form as 3-oxohexanoyl-CoA (also known as 3-ketohexanoyl-CoA), is an intermediate in the oxidation of hexanoic acid and other fatty acids with an even number of carbons.

The process involves four key steps that are repeated in each cycle:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.[4]

-

Hydration by enoyl-CoA hydratase.[4]

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase to form the 3-ketoacyl-CoA intermediate.[4]

-

Thiolysis by beta-ketothiolase, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[6]

The following diagram illustrates the position of 3-oxohexanoyl-CoA within the mitochondrial beta-oxidation spiral.

Relevance in Drug Development

This compound is identified as a key intermediate or impurity in the manufacturing of certain pharmaceutical compounds.[7] Notably, it is associated with the production of Propylthiouracil, an antithyroid drug used to treat hyperthyroidism.[1][7] Propylthiouracil functions by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones.[8][9] The presence and purity of intermediates like this compound are critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Experimental Protocols

Accurate synthesis and analysis of this compound are crucial for research and quality control. The following sections provide detailed methodologies for these procedures.

Synthesis Protocol: Blaise Reaction for 3-Oxo-Hexanoic Acid Derivatives

A common method for preparing beta-keto acids and their derivatives is through reactions like the Blaise reaction. A patented process for a similar compound, 5-hydroxy-3-oxo-hexanoic acid derivative, provides a relevant example of the chemistry involved.[10] The following is a generalized protocol based on these principles.

Objective: To synthesize a 3-oxo-hexanoic acid derivative.

Materials and Reagents:

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Methanesulfonic acid (or other organic acid catalyst)

-

An appropriate nitrile compound (e.g., butyronitrile (B89842) derivative)

-

An alpha-haloacetate (e.g., t-butyl bromoacetate)

-

Aqueous Hydrochloric Acid (3N)

Procedure:

-

Activation of Zinc: In a reaction vessel under an inert atmosphere, combine zinc dust, anhydrous THF, and a catalytic amount of methanesulfonic acid. Stir the mixture under reflux.[10]

-

Blaise Reaction: To the refluxing mixture, slowly add the nitrile compound and the α-haloacetate compound over a period of 1 hour.[10]

-

Reaction Completion: Continue stirring under reflux for an additional 30 minutes after the addition is complete.[10]

-

Hydrolysis: Cool the reaction mixture to 0°C. Carefully add 3N aqueous hydrochloric acid dropwise until the pH of the solution reaches 3-4.[10]

-

Product Formation: Stir the mixture at 0-5°C for approximately 3 hours to ensure complete hydrolysis of the intermediate.[10]

-

Extraction and Purification: The product can then be extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography or distillation.

Analytical Protocol: GC-MS Analysis of 3-Oxo Fatty Acids

Due to the polarity and thermal instability of this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. A two-step derivatization is required to enhance volatility and stability.[11]

Objective: To quantify this compound in a dried sample extract by GC-MS.

Materials and Reagents:

-

Methoxyamine hydrochloride (MeOX) solution (e.g., 40 mg/mL in anhydrous pyridine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Internal Standard (e.g., Myristic acid-d27)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry. Anhydrous conditions are critical as silylating agents are moisture-sensitive.[12]

-

Step 1: Methoxyamination (Ketone Protection):

-

Step 2: Silylation (Carboxylic Acid Derivatization):

-

Cool the vial to room temperature.

-

Add 90 µL of MSTFA + 1% TMCS to the methoxyaminated sample.[12]

-

Cap the vial tightly and incubate at 37°C for 30 minutes. This reaction converts the carboxylic acid group into its volatile trimethylsilyl (B98337) (TMS) ester.[12]

-

-

GC-MS Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

Suggested GC-MS Parameters:

| Parameter | Setting |

| GC System | Agilent 6890 or similar |

| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Oven Program | Initial 70°C, hold 1 min; ramp at 6°C/min to 300°C; hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS Source Temp. | 230°C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 550 m/z |

Parameters adapted from a protocol for a similar compound.[12]

Conclusion

This compound is a multifaceted molecule with significance in both fundamental metabolic research and applied pharmaceutical science. A thorough understanding of its chemical properties, biological roles, and the methods for its synthesis and analysis is essential for professionals in these fields. This guide provides a foundational resource to support further investigation and application of this compound in drug development and metabolic studies.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 6. sciencecodons.com [sciencecodons.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Human Metabolome Database: Showing metabocard for Propylthiouracil (HMDB0014690) [hmdb.ca]

- 9. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7081546B2 - Process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Biosynthesis of 3-Oxohexanoic Acid in Eukaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoic acid is a medium-chain keto acid that exists in eukaryotes as an intermediate in fatty acid metabolism.[1] Its biosynthesis is intrinsically linked to the central fatty acid synthesis (FAS) pathway, with its formation dependent on the early termination of the elongation cycle. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in eukaryotes, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes key processes through signaling pathway and workflow diagrams.

Introduction

Fatty acid synthesis is a fundamental anabolic process in eukaryotes, responsible for the de novo production of fatty acids from acetyl-CoA and malonyl-CoA.[2] While the pathway is typically associated with the synthesis of long-chain fatty acids such as palmitic acid (C16), the production of medium-chain fatty acids (MCFAs) is also a crucial aspect of cellular metabolism. This compound, a C6 keto acid, is an intermediate in this process. Its presence and concentration can be indicative of the regulation and dynamics of fatty acid metabolism. Understanding the biosynthesis of this compound is pertinent for research into metabolic regulation, and it may hold significance for drug development targeting metabolic pathways.

The Core Biosynthetic Pathway

The synthesis of this compound in eukaryotes occurs as part of the fatty acid synthase (FAS) system. In eukaryotes, this is typically a Type I FAS system, where all the enzymatic domains are part of a large, multifunctional polypeptide.[3] The process is a cycle of elongation, with each round adding two carbons to the growing acyl chain.

The key steps leading to the formation of a C6 acyl chain, the precursor to this compound, are as follows:

-

Priming: The process begins with the loading of an acetyl group from acetyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex. This is followed by the transfer of the acetyl group to the ketoacyl synthase (KS) domain.

-

Loading of the Extender Unit: A malonyl group from malonyl-CoA is loaded onto the ACP domain.

-

Condensation: The acetyl group on the KS domain condenses with the malonyl group on the ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain and results in the formation of a four-carbon β-ketoacyl-ACP (acetoacetyl-ACP), with the release of CO2.[4]

-

First Reduction: The keto group of acetoacetyl-ACP is reduced to a hydroxyl group by the β-ketoacyl-ACP reductase (KR) domain, using NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the hydroxyacyl-ACP intermediate by the dehydratase (DH) domain, forming a double bond.

-

Second Reduction: The double bond is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to form a saturated four-carbon acyl-ACP (butyryl-ACP).

-

Second Elongation Cycle: The butyryl group is transferred to the KS domain, and another malonyl-ACP is loaded onto the ACP domain. The condensation and subsequent reduction, dehydration, and reduction steps are repeated to form a six-carbon acyl-ACP (hexanoyl-ACP).

At this stage, the hexanoyl-ACP can either undergo further elongation cycles or the synthesis can be terminated to release a C6 fatty acid. The immediate precursor to this compound within the FAS cycle is 3-oxohexanoyl-ACP.

Visualizing the Pathway

Caption: Biosynthesis of the C6 backbone of this compound via the Fatty Acid Synthase complex.

Mechanisms of Chain Termination

The production of medium-chain fatty acids like hexanoic acid is dependent on the premature termination of the fatty acid synthesis elongation cycles. The primary mechanism for this is the action of specific thioesterases (TEs).

-

Medium-Chain Specific Thioesterases: While the thioesterase domain of most animal FAS complexes has a preference for long-chain acyl-ACPs (like palmitoyl-ACP), some eukaryotes possess thioesterases with a higher affinity for medium-chain substrates.[5] These enzymes can hydrolyze the thioester bond of 3-oxohexanoyl-ACP or hexanoyl-ACP, releasing this compound or hexanoic acid, respectively, from the FAS complex.

-

Transacylation: In some tissues, such as the ruminant mammary gland, a process of transacylation can lead to the formation of medium-chain acyl-CoA esters.[4][6] In this mechanism, the growing acyl chain is transferred from the ACP to coenzyme A, rather than to water, resulting in the release of an acyl-CoA.

Alternative Biosynthetic Pathway: Beta-Oxidation

This compound can also be an intermediate in the beta-oxidation of longer-chain fatty acids, particularly octanoic acid.[7] In this catabolic pathway, fatty acids are broken down in the mitochondria to produce acetyl-CoA. 3-Oxohexanoyl-CoA is a transient intermediate in the beta-oxidation spiral. While this is a degradative pathway, it represents another route for the formation of this compound in eukaryotes.

Caption: Formation of 3-Oxoacyl-CoA intermediates during beta-oxidation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in eukaryotes is limited in the literature. However, kinetic data for related enzymes and substrates in the fatty acid synthesis pathway can provide valuable context.

| Enzyme/Process | Substrate(s) | Product(s) | Organism/Tissue | Kinetic Parameter | Value | Reference |

| Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, NADPH | Fatty Acids | Saccharomyces cerevisiae | Specific Activity | 4800-7200 nmol/min/mg | [8] |

| Ketoacyl Synthase (KS) | Acyl-ACPs (C2-C10), Malonyl-ACP | β-Ketoacyl-ACPs | Metazoan | Specific Activity | Varies with chain length | [9][10] |

| Medium-Chain Ketoacyl-CoA Thiolase (MCKAT) | Medium-Chain Ketoacyl-CoAs | Acyl-CoA, Acetyl-CoA | Mammalian Mitochondria | - | Promiscuous activity | [7] |

Experimental Protocols

Purification of Eukaryotic Fatty Acid Synthase

This protocol is adapted from methods for purifying FAS from Saccharomyces cerevisiae.[8]

-

Cell Lysis: Yeast cells are harvested and washed. Spheroplasts are prepared by enzymatic digestion of the cell wall (e.g., with Zymolyase). Spheroplasts are then lysed in a hypotonic buffer containing protease inhibitors.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The cell lysate is clarified by centrifugation. FAS is precipitated from the supernatant by the gradual addition of ammonium sulfate to a final concentration of 35-50% saturation.

-

Desalting: The precipitated protein is resuspended and desalted using a gel filtration column (e.g., Sephadex G-25).

-

Calcium Phosphate (B84403) Gel Adsorption: The desalted protein solution is treated with calcium phosphate gel. FAS adsorbs to the gel, which is then washed, and the enzyme is eluted with a phosphate buffer of increasing concentration.

-

Ultracentrifugation: The eluted fraction is concentrated and subjected to ultracentrifugation to sediment the high molecular weight FAS complex.

-

Chromatography: The final purification step involves ion-exchange chromatography (e.g., DEAE Bio-Gel A) to obtain highly pure and active FAS.

In Vitro Assay for this compound Biosynthesis

This assay is designed to measure the production of this compound and other fatty acids by purified FAS.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified FAS

-

Acetyl-CoA (can be radiolabeled, e.g., [1-14C]acetyl-CoA, for tracking)

-

Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., NaOH or KOH) to saponify the acyl-thioesters.

-

Extraction: Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Analysis: The extracted fatty acids can be analyzed by:

-

Thin-Layer Chromatography (TLC): For separation and visualization of radiolabeled products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation) for identification and quantification of the different fatty acid products.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For direct analysis of the fatty acids.[12]

-

Quantification of this compound by Mass Spectrometry

This protocol outlines a general workflow for the quantification of this compound in a biological sample.

Caption: Experimental workflow for the quantification of this compound.

-

Sample Collection and Extraction: Obtain the biological sample (e.g., cell culture media, tissue homogenate). Extract the organic acids using a suitable method like liquid-liquid extraction with an organic solvent or solid-phase extraction.

-

Derivatization: Due to the polar nature of keto acids, derivatization is often necessary for GC-MS analysis to increase volatility and thermal stability.[13] A common method is two-step derivatization involving methoximation of the keto group followed by silylation of the carboxylic acid group. For LC-MS, derivatization may not be necessary, but it can improve sensitivity.

-

Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) before extraction to account for sample loss and matrix effects.

-

GC-MS or LC-MS/MS Analysis:

-

GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[14]

-

LC-MS/MS: The sample is separated by liquid chromatography and analyzed by tandem mass spectrometry. This method often provides high sensitivity and specificity without the need for derivatization.

-

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

Conclusion

The biosynthesis of this compound in eukaryotes is a nuanced process, primarily occurring as a result of early chain termination in the fatty acid synthesis pathway. The role of medium-chain specific thioesterases is likely central to its production. While direct quantitative data remains an area for further investigation, the established methodologies for studying fatty acid synthesis provide a solid foundation for future research into this specific medium-chain keto acid. A deeper understanding of the regulation of this compound biosynthesis could provide valuable insights into the broader control of cellular metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. [PDF] Fatty acid synthesis in eukaryotes | Semantic Scholar [semanticscholar.org]

- 3. Structure and function of eukaryotic fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transacylation as a chain-termination mechanism in fatty acid synthesis by mammalian fatty acid synthetase. Synthesis of medium-chain-length (C8-C12) acyl-CoA esters by goat mammary-gland fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transacylation as a chain-termination mechanism in fatty acid synthesis by mammalian fatty acid synthetase. Synthesis of butyrate and hexanoate by lactating cow mammary gland fatty acid synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid method for the purification of fatty acid synthetase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 13. benchchem.com [benchchem.com]

- 14. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxohexanoic Acid as a Primary Metabolite: A Technical Guide for Researchers

Abstract

3-Oxohexanoic acid, a medium-chain keto acid, is a primary metabolite integral to core cellular processes.[1][2] As an intermediate in fatty acid biosynthesis, it plays a fundamental role in the anabolic construction of lipids essential for energy storage, membrane structure, and signaling.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its position in metabolic pathways, presenting methodologies for its analysis, and summarizing the current state of quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.

Introduction

This compound, also known as 3-ketohexanoic acid, is a six-carbon beta-keto acid.[3] It is a naturally occurring molecule in eukaryotes, from yeast to humans.[1][4] As a primary metabolite, this compound is directly involved in normal growth, development, and reproduction.[1] Its key role is as an intermediate in the de novo synthesis of fatty acids.[1][3] While it is a transient species in this pathway, its study offers insights into the regulation of lipid metabolism. Furthermore, the detection of this compound in various biological matrices has implications for biomarker discovery.[1][4]

Metabolic Pathways Involving this compound

This compound is a key intermediate in two central metabolic pathways: fatty acid biosynthesis and beta-oxidation.

Fatty Acid Biosynthesis

In the cytoplasm, fatty acid synthases catalyze the creation of fatty acids from acetyl-CoA and malonyl-CoA.[5][6] this compound, in its acyl carrier protein (ACP) or coenzyme A (CoA) activated form (3-oxohexanoyl-ACP/CoA), is an early intermediate in the iterative elongation of the fatty acid chain.

References

- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]

- 3. research.regionh.dk [research.regionh.dk]

- 4. Showing Compound this compound (FDB027867) - FooDB [foodb.ca]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

The Natural Occurrence of 3-Oxohexanoic Acid in Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoic acid, a medium-chain keto acid, is a naturally occurring metabolite found in a variety of biological systems. While its role in human fatty acid biosynthesis is recognized, its prevalence and significance in food matrices are less comprehensively documented. This technical guide provides a detailed overview of the current knowledge on the natural occurrence of this compound in foods. It summarizes the available quantitative data, outlines detailed experimental protocols for its analysis, and visualizes relevant biochemical pathways and analytical workflows. The information presented herein is intended to serve as a foundational resource for researchers in food science, metabolomics, and drug development, facilitating further investigation into the roles of this compound in food chemistry, nutrition, and human health.

Introduction

This compound, also known as 3-ketohexanoic acid, is a beta-keto acid derivative of hexanoic acid. As an intermediate in fatty acid metabolism, its presence in biological materials is expected. In the context of food science, the study of such small molecules is crucial for understanding flavor profiles, nutritional content, and the biochemical changes that occur during food processing and fermentation. This guide consolidates the currently available scientific literature on the natural occurrence of this compound in various foodstuffs.

Quantitative Occurrence of this compound in Foods

The quantification of this compound in a wide array of food products is an emerging area of research. To date, comprehensive quantitative data is limited, with the most detailed analysis available for bovine milk. Qualitative detection has been reported in a few other food products.

Table 1: Quantitative and Qualitative Occurrence of this compound in Foods

| Food Category | Food Item | Concentration | Method of Analysis | Reference(s) |

| Dairy | Commercial Cow's Milk (3.25% fat) | 110 ± 5 µM | LC-HRMS | [1] |

| Commercial Cow's Milk (2% fat) | 334 ± 15 µM | NMR | [1] | |

| Skim Milk | 4011 ± 192 µM | ICP-MS | [1] | |

| Meat & Poultry | Anatidae (Ducks, Geese, Swans) | Detected, not quantified | Not specified | [2][3] |

| Chicken (Gallus gallus) | Detected, not quantified | Not specified | [2][3] | |

| Domestic Pig (Sus scrofa domestica) | Detected, not quantified | Not specified | [2][3] |

Note: The significantly higher concentration reported for skim milk using ICP-MS may reflect the analysis of total elemental composition rather than the specific organic molecule, or it could be an outlier. Further investigation into the original data is warranted.

Biosynthesis of this compound

In biological systems, this compound is an intermediate in the fatty acid biosynthesis pathway. This pathway involves the sequential addition of two-carbon units to a growing fatty acid chain. The formation of this compound occurs during the elongation of a four-carbon chain (butyryl-ACP) to a six-carbon chain.

Experimental Protocols for Analysis

The analysis of beta-keto acids like this compound is challenging due to their thermal instability and susceptibility to decarboxylation. Therefore, derivatization is a critical step for gas chromatography-based methods. Below is a detailed protocol for the extraction and quantification of this compound in a food matrix, based on established methods for similar analytes.

Principle

This method involves the extraction of this compound from a food sample, followed by a two-step derivatization process to form a stable, volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification is achieved using an internal standard.

Reagents and Materials

-

This compound standard

-

Internal Standard (e.g., a deuterated analog or a structurally similar keto acid not present in the sample)

-

Methanol (B129727), HPLC grade

-

Chloroform (B151607), HPLC grade

-

0.9% NaCl solution, chilled

-

Methoxyamine hydrochloride (MeOX)

-

Pyridine, anhydrous

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Nitrogen gas, high purity

Sample Preparation and Extraction

-

Homogenization: Homogenize the food sample to a fine paste or powder. For liquid samples, use directly.

-

Extraction:

-

To 1 g of the homogenized sample (or 1 mL of a liquid sample) in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 4 mL of pre-chilled methanol and vortex for 1 minute to precipitate proteins and extract metabolites.

-

Add 2 mL of chloroform and vortex for 1 minute.

-

Add 3 mL of chilled 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to achieve phase separation.

-

Carefully collect the upper aqueous-methanol phase, which contains the polar metabolites including this compound, into a clean glass tube.

-

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (not exceeding 40°C). It is crucial that the sample is completely dry before derivatization.

Derivatization

-

Methoximation:

-

To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 60 minutes to protect the ketone group.

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Add 50 µL of MSTFA with 1% TMCS to the vial.

-

Recap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 45 minutes to derivatize the carboxylic acid group.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification.

Quantification

Create a calibration curve by derivatizing and analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The presence of this compound in foods, particularly in dairy products, is confirmed, although quantitative data across a broad spectrum of food items remains scarce. Its role as an intermediate in fatty acid biosynthesis suggests it is likely a ubiquitous, low-level component of many foods derived from biological sources. The analytical challenges posed by its inherent instability necessitate careful sample handling and derivatization for accurate quantification. The detailed experimental protocol provided in this guide offers a robust framework for researchers to pursue further quantitative studies. Future research should focus on expanding the quantitative database of this compound in a wider variety of foods, including fruits, vegetables, and fermented products, and on elucidating its potential impact on food flavor, stability, and human health.

References

3-Oxohexanoic Acid in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoic acid, a medium-chain beta-keto acid, is an intermediate metabolite in mammalian fatty acid metabolism. While its existence is confirmed in various eukaryotic organisms, including humans, its specific biological functions and signaling roles remain largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic context, the notable absence of quantitative data, and detailed methodologies for its potential analysis. This document aims to serve as a foundational resource for researchers investigating lipid metabolism and professionals in drug development exploring related metabolic pathways.

Introduction to this compound

This compound, also known as 3-ketohexanoic acid, is a six-carbon saturated fatty acid with a ketone group at the beta-position (C3).[1] It belongs to the class of medium-chain keto acids.[1] In mammals, it is recognized as a transient intermediate in fatty acid biosynthesis.[1] As a primary metabolite, it is considered essential for organismal growth and development, although its specific contributions are not yet fully elucidated.[1]

Medium-chain fatty acids (MCFAs), with 6 to 12 carbons, are known for their rapid absorption and metabolism.[2] They are transported directly to the liver and can enter the mitochondria for β-oxidation without the need for the carnitine shuttle system, making them a readily available energy source.[3][4] this compound is an intermediate in the β-oxidation of its parent fatty acid, hexanoic acid.

Metabolic Role of this compound

The primary established role of this compound in mammals is as an intermediate in fatty acid metabolism. Specifically, it appears in the β-oxidation pathway of hexanoic acid.

β-Oxidation of Hexanoic Acid

β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[5][6] For hexanoic acid, this process involves a series of enzymatic reactions in the mitochondria. 3-Oxohexanoyl-CoA is a key intermediate in this pathway. The free acid, this compound, would be the de-esterified form of this intermediate.

The steps leading to and from 3-Oxohexanoyl-CoA in the β-oxidation of hexanoyl-CoA are as follows:

-

Dehydrogenation: Hexanoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.

-

Hydration: The double bond is hydrated to form 3-hydroxyhexanoyl-CoA.

-

Oxidation: The hydroxyl group of 3-hydroxyhexanoyl-CoA is oxidized to a keto group, forming 3-Oxohexanoyl-CoA .[7]

-

Thiolysis: 3-Oxohexanoyl-CoA is cleaved by thiolase to yield acetyl-CoA and butyryl-CoA.[5]

Butyryl-CoA then continues through the β-oxidation spiral until it is completely converted to acetyl-CoA.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010717) [hmdb.ca]

- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants [frontiersin.org]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

The Unseen Crossroads: A Technical Guide to the Degradation and Catabolism of 3-Oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoic acid, a β-keto acid, occupies a critical, albeit under-investigated, junction in cellular metabolism. As an intermediate in fatty acid metabolism, its cellular fate is intrinsically linked to energy homeostasis and the pathophysiology of metabolic disorders. This technical guide provides a comprehensive overview of the degradation and catabolism of this compound, synthesizing current knowledge to support further research and therapeutic development. This document outlines the hypothesized catabolic pathway, presents a framework for quantitative data analysis, details relevant experimental methodologies, and visualizes the metabolic and experimental workflows. Given the limited direct research on this compound, this guide extrapolates from established principles of fatty acid metabolism and the catabolism of structurally related molecules.

Introduction

This compound, also known as 3-ketohexanoic acid, is a six-carbon medium-chain keto acid. In eukaryotes, it is recognized as an intermediate in the fatty acid biosynthesis pathway.[1] Its accumulation in biological fluids can serve as a biomarker for certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including this compound.[2] In the realm of microbial metabolism, the degradation of structurally similar compounds often proceeds through pathways like the β-ketoadipate pathway, which funnels aromatic compounds into central metabolism.[4][5][6] This guide will focus on the likely catabolic fate of this compound via a modified β-oxidation pathway.

Hypothesized Catabolic Pathway of this compound

The catabolism of this compound is hypothesized to proceed through a series of enzymatic reactions analogous to the β-oxidation of fatty acids. The key distinction is that this compound enters the cycle at the level of a 3-ketoacyl intermediate. The central enzyme in this pathway is 3-ketoacyl-CoA thiolase , which catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA derivative of this compound.

The proposed pathway is as follows:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase .

-

Thiolytic Cleavage: 3-Oxohexanoyl-CoA is then cleaved by 3-ketoacyl-CoA thiolase in the presence of free CoA. This reaction yields two products: butyryl-CoA (a four-carbon acyl-CoA) and acetyl-CoA (a two-carbon unit).[2][4]

-

Further Oxidation: Butyryl-CoA can then enter the conventional β-oxidation spiral to be further degraded to two molecules of acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, generating ATP.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Acyl-CoA Synthetase | This compound | 50 - 150 | 0.5 - 2.0 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA | 20 - 100 | 5.0 - 15.0 |

Table 2: Metabolite Concentrations in a Cellular Model System

| Metabolite | Control (µM) | After this compound Load (µM) |

| This compound | < 1 | 50 |

| 3-Oxohexanoyl-CoA | Not Detected | 5 - 10 |

| Butyryl-CoA | 5 - 15 | 20 - 40 |

| Acetyl-CoA | 100 - 200 | 250 - 400 |

Experimental Protocols

The following protocols are adapted from established methods for analyzing related fatty acids and enzymes. They provide a starting point for the experimental investigation of this compound catabolism.

Protocol 1: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay measures the CoA-dependent cleavage of 3-oxohexanoyl-CoA.

-

Principle: The thiolytic cleavage of 3-oxohexanoyl-CoA by thiolase in the presence of Coenzyme A results in the formation of butyryl-CoA and acetyl-CoA. This protocol uses a coupled enzyme assay where the product, acetyl-CoA, is used by citrate (B86180) synthase to condense with oxaloacetate, and the preceding reaction of malate (B86768) to oxaloacetate by malate dehydrogenase reduces NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[7]

-

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl2 (25 mM)

-

Coenzyme A (CoA) (1 mM)

-

3-Oxohexanoyl-CoA (synthesized or commercially available) (0.5 mM)

-

Malate (10 mM)

-

NAD+ (2 mM)

-

Citrate Synthase (10 units/mL)

-

Malate Dehydrogenase (20 units/mL)

-

Purified 3-ketoacyl-CoA thiolase or cell-free extract

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, CoA, malate, and NAD+.

-

Add citrate synthase and malate dehydrogenase to the mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 3-oxohexanoyl-CoA.

-

Add the enzyme sample (thiolase or cell-free extract).

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Protocol 2: GC-MS Analysis of this compound and its Metabolites

This method is suitable for the detection and quantification of volatile organic acids.

-

Principle: Organic acids in a biological sample are extracted and derivatized to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

-

Materials:

-

Biological sample (e.g., cell culture supernatant, urine)

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

-

Procedure:

-

Sample Preparation:

-

To 100 µL of the sample, add the internal standard.

-

Acidify the sample to pH < 2 with HCl.

-

Extract the organic acids with 500 µL of ethyl acetate by vortexing.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube containing anhydrous sodium sulfate to remove residual water.

-

-

Derivatization:

-

Transfer the dried organic extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of the derivatization agent and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature program to separate the analytes.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.

-

-

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This method is highly sensitive and specific for the analysis of non-volatile metabolites like acyl-CoAs.[13][14][15][16][17]

-

Principle: Acyl-CoAs are extracted from a biological matrix and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

-

Materials:

-

Cell pellet or tissue homogenate

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

-

Ice-cold methanol (B129727)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Procedure:

-

Extraction:

-

To a cell pellet or tissue homogenate, add ice-cold methanol containing internal standards.

-

Vortex vigorously to precipitate proteins and extract metabolites.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume of mobile phase A.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a gradient elution (e.g., starting with a low percentage of mobile phase B and increasing over time).

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Regulation of this compound Catabolism

The degradation of this compound is likely subject to the same regulatory mechanisms that govern fatty acid β-oxidation. Key regulatory points include:

-

Substrate Availability: The concentration of this compound and CoA will directly influence the rate of the pathway.

-

Allosteric Regulation: The activity of 3-ketoacyl-CoA thiolase can be inhibited by its product, acetyl-CoA.[18] Therefore, a high acetyl-CoA/CoA ratio will slow down the degradation of 3-oxohexanoyl-CoA.[18]

-

Transcriptional Regulation: The expression of genes encoding the enzymes of β-oxidation is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which respond to the overall metabolic state of the cell.[1]

Conclusion and Future Directions

While the precise enzymatic pathway for this compound degradation has not been fully elucidated, a plausible catabolic route can be hypothesized based on the well-established principles of β-oxidation. The central role of 3-ketoacyl-CoA thiolase in this process highlights it as a key enzyme for further investigation. The lack of direct quantitative data and specific experimental protocols underscores the need for foundational research in this area. Future studies should focus on:

-

Enzyme Characterization: Purifying and kinetically characterizing the specific acyl-CoA synthetase and 3-ketoacyl-CoA thiolase that act on this compound and its CoA derivative.

-

Metabolomic Profiling: Utilizing advanced analytical techniques like GC-MS and LC-MS/MS to quantify this compound and its metabolites in various biological systems under different physiological and pathological conditions.

-

Regulatory Studies: Investigating the transcriptional and allosteric regulation of the key enzymes involved in this compound catabolism.

A deeper understanding of this metabolic crossroads will not only enhance our knowledge of cellular energy metabolism but also has the potential to uncover novel therapeutic targets for metabolic diseases.

References

- 1. aocs.org [aocs.org]

- 2. InterPro [ebi.ac.uk]

- 3. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiolase - Wikipedia [en.wikipedia.org]

- 5. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]

- 6. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. agilent.com [agilent.com]

- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 14. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of fatty acid beta-oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in 3-Oxohexanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoic acid, a 3-keto monocarboxylic acid, is a crucial intermediate in fatty acid metabolism.[1][2] Its synthesis is intrinsically linked to the reverse process of fatty acid β-oxidation, a fundamental metabolic pathway. Understanding the enzymatic machinery responsible for its formation is critical for research into metabolic disorders, drug development, and the bio-engineering of metabolic pathways for the production of value-added chemicals. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of 3-oxohexanoyl-CoA, the coenzyme A-activated precursor to this compound, detailing their mechanisms, kinetic properties, and the experimental protocols used for their study.

Core Synthesis Pathway: A Reversal of β-Oxidation

The synthesis of 3-oxohexanoyl-CoA from acetyl-CoA and butyryl-CoA is accomplished through a series of four enzymatic reactions that are essentially the reverse of the mitochondrial fatty acid β-oxidation pathway.[3][4] This process involves the sequential action of four key enzymes: 3-ketoacyl-CoA thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and acyl-CoA dehydrogenase. Each cycle elongates an acyl-CoA molecule by two carbons.

The overall pathway for the synthesis of 3-oxohexanoyl-CoA is depicted below.

Caption: The reverse β-oxidation pathway for 3-oxohexanoyl-CoA synthesis.

Detailed Enzyme Profiles

3-Ketoacyl-CoA Thiolase (KAT)

Also known as acetyl-CoA C-acetyltransferase (ACAT), this enzyme catalyzes the key carbon-carbon bond-forming step in the synthesis pathway.[5][6] It performs a Claisen condensation reaction, joining an acetyl-CoA molecule with a primer acyl-CoA (in this case, butyryl-CoA) to form a 3-ketoacyl-CoA.[4]

-

Function and Reaction: Catalyzes the reversible condensation of two acyl-CoA molecules.[4] For this compound synthesis, the reaction is: Butyryl-CoA + Acetyl-CoA ⇌ 3-Oxohexanoyl-CoA + CoA

-

Mechanism: The reaction proceeds via a two-step "ping-pong" mechanism involving a conserved cysteine residue in the active site. This residue forms a covalent acyl-enzyme intermediate.[5][7]

-

Isozymes: Thiolases are a diverse family of enzymes. They are broadly categorized as degradative thiolases (EC 2.3.1.16), involved in β-oxidation, and biosynthetic thiolases (EC 2.3.1.9), involved in pathways like steroid biogenesis.[5] Both mitochondrial and peroxisomal forms exist, with varying specificities for substrate chain length.[5][8] The mitochondrial acetoacetyl-CoA thiolase (ACAT1) is a key enzyme in this process.[9][10]

-

Regulation: The activity of thiolase is subject to feedback inhibition by its product, the 3-ketoacyl-CoA intermediate.[3] An increase in the acetyl-CoA/CoA ratio can also inhibit the enzyme.[3]

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This enzyme catalyzes the second step in the synthesis pathway: the stereospecific reduction of the 3-keto group of 3-oxohexanoyl-CoA to a hydroxyl group, using NADH as the reducing agent.[11]

-

Function and Reaction: Catalyzes the reversible, NAD+/NADH-dependent oxidation/reduction of 3-hydroxyacyl-CoAs.[11] The synthetic reaction is: 3-Oxohexanoyl-CoA + NADH + H+ ⇌ (S)-3-Hydroxyhexanoyl-CoA + NAD+

-

Mechanism: The reaction involves a conserved histidine-glutamate catalytic dyad that facilitates the deprotonation of the hydroxyl group in the oxidative direction.[12] In the synthetic direction, it facilitates the protonation of the keto group following hydride transfer from NADH.

-

Isozymes: Several human genes encode proteins with HADH activity, including HADH, HSD17B10, EHHADH, and HSD17B4.[11] These isozymes exhibit different substrate preferences, with HADH showing the highest activity for medium-chain-length fatty acids.[13][14][15]

-

Regulation: The enzyme's activity is strongly regulated by the intracellular NADH/NAD+ ratio. A high NADH/NAD+ ratio favors the reduction reaction (synthesis), while a low ratio favors oxidation (degradation).[3]

Enoyl-CoA Hydratase (ECH)

Also known as crotonase, ECH catalyzes the third step, a dehydration reaction that introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA chain.[16]

-

Function and Reaction: Catalyzes the reversible hydration/dehydration of a trans-2-enoyl-CoA.[17] The synthetic (dehydration) reaction is: (S)-3-Hydroxyhexanoyl-CoA ⇌ trans-2-Hexenoyl-CoA + H2O

-

Mechanism: The enzyme utilizes two conserved glutamate (B1630785) residues in its active site. These residues act in concert to activate a water molecule for addition to the double bond (hydration) or to facilitate the removal of a proton and a hydroxyl group (dehydration).[17][18]

-

Isozymes: Both mitochondrial (ECH1) and peroxisomal forms exist. The mitochondrial enzyme is highly efficient and can process a range of enoyl-CoA thioesters with chain lengths from C4 to C16.[19]

-

Regulation: The reaction is generally near equilibrium and its direction is primarily driven by the concentrations of its substrate and product.

Acyl-CoA Dehydrogenase (ACAD)

ACAD catalyzes the final reduction step in the synthesis of a saturated acyl-CoA. This reaction uses FADH2 as the reducing agent to saturate the double bond of trans-2-enoyl-CoA.

-

Function and Reaction: Catalyzes the FAD-dependent oxidation/reduction of an acyl-CoA.[20] This is the initial step in β-oxidation and the final step in the reverse synthetic pathway.[21] The synthetic reaction is: trans-2-Hexenoyl-CoA + FADH2 ⇌ Hexanoyl-CoA + FAD

-

Mechanism: The reaction proceeds via an E2 elimination mechanism in the oxidative direction, initiated by a glutamate residue abstracting a proton from the alpha-carbon.[20] The reverse reaction involves the addition of a hydride from FADH2.

-

Isozymes: ACADs are categorized based on their substrate specificity for different fatty acid chain lengths:[20][21]

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD)

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

-

Long-Chain Acyl-CoA Dehydrogenase (LCAD)

-

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) For hexanoyl-CoA, MCAD would be the primary enzyme involved.

-

-

Regulation: The activity of ACADs is regulated by the availability of their substrates and the FAD/FADH2 ratio.

Quantitative Data on Pathway Enzymes

Quantitative kinetic data is essential for modeling metabolic pathways and understanding enzyme efficiency. The following table summarizes representative kinetic parameters for the core enzymes. Note that values can vary significantly based on the specific isozyme, organism, and experimental conditions.

| Enzyme | Substrate | Organism/Isozyme | K_m (µM) | k_cat (s⁻¹) | Reference |

| 3-Ketoacyl-CoA Thiolase | Acetyl-CoA | Z. ramigera | 160 | 870 | (Thompson et al., 1989, Biochemistry) |

| Acetoacetyl-CoA (Thiolysis) | Human T1 | 2.5 | 1100 | [22] | |